molecular formula C14H27N3O2 B1372760 3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 885274-87-3

3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1372760
CAS No.: 885274-87-3
M. Wt: 269.38 g/mol
InChI Key: UMWHGGWSANLOKM-UHFFFAOYSA-N
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Description

Crystallographic Characterization of Piperidine-Pyrrolidine Hybrid Scaffold

The crystallographic analysis of piperidine-pyrrolidine hybrid compounds has revealed distinctive structural features that distinguish these molecules from their individual heterocyclic components. Crystal structure determinations of related pyrrolidine derivatives demonstrate that the five-membered ring consistently adopts envelope conformations with characteristic puckering parameters. The pyrrolidine ring in hybrid scaffolds exhibits pseudorotational behavior, where the ring conformation fluctuates between different envelope and twisted forms during crystal packing interactions.

Comparative crystallographic studies of piperidine-containing compounds show that six-membered nitrogen heterocycles predominantly adopt chair conformations in the solid state. The crystal structures of piperazine, piperidine, and morpholine determined at 150 K reveal that all three structures are characterized by the formation of nitrogen-hydrogen to nitrogen hydrogen-bonded chains. In piperidine specifically, these hydrogen-bonded chains create layered structures that resemble hexagonal close-packed arrangements, with hydrogen-bonding interactions occurring between the layers.

The hybrid nature of this compound introduces additional complexity to the crystal packing through the presence of multiple nitrogen centers capable of hydrogen bonding. Crystallographic analysis of similar 3-amido-3-aryl-piperidine derivatives has shown that substituents at position 3 on the piperidine ring adopt specific orientations, with amide and phenyl substituents displaying axial and equatorial orientations respectively. The crystal structure data demonstrates that the amide carbonyl function adopts a highly twisted orientation with torsion angles reaching 78 degrees due to steric hindrance from ortho substituents.

The tert-butyl ester protecting group on the pyrrolidine carboxylate functionality contributes significantly to the overall molecular geometry and crystal packing patterns. Structural studies of tert-butyl pyrrolidine-1-carboxylate derivatives indicate that the bulky tert-butyl group influences the preferred conformations of the pyrrolidine ring through steric interactions. The molecular formula C₉H₁₇NO₂ and molecular weight of 171.24 g/mol for the tert-butyl pyrrolidine carboxylate moiety provide important constraints on the accessible conformational space.

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Dynamic Pseudorotation Studies

Nuclear magnetic resonance spectroscopy represents the most powerful technique for investigating the dynamic conformational behavior of pyrrolidine-containing molecules in solution. Conformational analysis using experimental vicinal proton-proton scalar coupling constants together with pseudorotation-based computational programs enables detailed characterization of the pyrrolidine ring geometry. The pseudorotational motion of pyrrolidine rings can be described using two key parameters: the phase angle P and the maximum puckering amplitude φ_max.

The phase angle P serves as a periodic variable ranging from 0° to 360° that indicates which ring atoms are positioned outside the ring plane, while the maximum puckering amplitude describes the degree of distortion of the five-membered ring from planarity. Experimental studies have shown that maximum puckering amplitudes typically fall within the range of 35° to 45° for pyrrolidine derivatives. The conformational analysis methodology involves fitting calculated coupling constants to experimental values using a two-state conformation equilibrium model.

Detailed nuclear magnetic resonance investigations of pyrrolidine nucleotide analogs have demonstrated that conformational preferences can be effectively tuned through chemical modifications at the nitrogen atom. The attachment of different substituents to the pyrrolidine nitrogen results in dramatic changes to the conformational distribution across the pseudorotation wheel. Phosphonoformyl derivatives maintain the pyrrolidine ring conformation in narrow northern (P ~ 0°) and southern (P ~ 180°) regions, while phosphonomethyl derivatives exhibit greater flexibility and occupy eastern and western segments of the pseudorotation wheel.

The stereochemical assignment in hybrid piperidine-pyrrolidine systems requires careful analysis of nuclear Overhauser enhancement spectroscopy cross-peaks to establish the spatial relationships between protons on different ring systems. The coupling patterns observed in proton nuclear magnetic resonance spectra provide direct information about the dihedral angles between adjacent carbon-hydrogen bonds, which can be correlated with specific ring conformations through established Karplus relationships.

Conformational Parameter Pyrrolidine Derivatives Piperidine Derivatives
Preferred Conformation Envelope/Twisted Chair
Phase Angle Range (P) 0°-360° Fixed
Maximum Puckering Amplitude 35°-45° Minimal
Pseudorotation Barrier 220-284 cm⁻¹ Not applicable

Computational Modeling of Sp³-Hybridized Nitrogen Heterocycle Interactions

Computational modeling studies using density functional theory methods have provided detailed insights into the energetic and structural factors governing the conformational preferences of pyrrolidine-containing molecules. The B3LYP/6-31G* level of theory has been extensively employed to calculate energy profiles for five-membered pyrrolidine ring pseudorotation, generating conformers covering the complete pseudorotational pathway in systematic angular increments. These calculations reveal characteristic two-state equilibria with distinct energy minima corresponding to preferred conformational states.

Advanced computational investigations using the B3LYP/aug-cc-pVDZ method have been applied to optimize the geometries of molecular complexes containing pyrrolidine and related nitrogen heterocycles. The association energies calculated using different theoretical approaches follow the expected sequence: MP2 > B2PLYP > DFT/B3LYP, with the lower B2PLYP and density functional theory values attributed to underestimated dispersion energies. For pyrrolidine complexes with methanol, computational studies have identified multiple binding modes including simple 1:1 complexes with nitrogen-hydrogen to oxygen hydrogen bonds and more complex 1:2 arrangements containing both oxygen-hydrogen to nitrogen and nitrogen-hydrogen to oxygen interactions.

The computational analysis of sp³-hybridized nitrogen heterocycle interactions has revealed important differences in the electronic properties and molecular orbital characteristics compared to aromatic systems. The nitrogen atom in pyrrolidine exhibits a markedly different hybridization state compared to pyrrole, with significant implications for the molecular electrostatic potential surface and hydrogen bonding capabilities. The presence of the sp³-hybridized nitrogen center in pyrrolidine contributes to a higher basicity compared to aromatic nitrogen heterocycles, with important consequences for intermolecular interactions and protein binding affinity.

Quantum chemical calculations performed using the synchronous transit-guided quasi-Newton method at both MP2 and B3LYP levels of theory have provided detailed characterization of the pseudorotational pathway in pyrrolidine. Subsequent coupled-cluster with single and double excitations and perturbative triples calculations yield energy preferences for different conformers and barriers for pseudorotation. These high-level computational studies indicate that the equatorial conformer of pyrrolidine is stabilized by approximately 17 cm⁻¹ relative to the axial form, with a pseudorotation barrier of 284 cm⁻¹.

Comparative Molecular Orbital Analysis with Aromatic Pyrrole Derivatives

The comparative analysis of molecular orbital characteristics between sp³-hybridized pyrrolidine and aromatic pyrrole derivatives reveals fundamental differences in electronic structure and chemical reactivity. The physicochemical parameters of pyrrolidine show distinct variations compared to the parent aromatic pyrrole, particularly in terms of polar surface area, lipophilicity, and hydrogen bonding capacity. While both pyrrolidine and pyrrole exhibit similar polar surface area values, the basicity constants (pK_BHX values) differ significantly, with pyrrole exhibiting a value of 0.15 compared to 2.59 for pyrrolidine, reflecting the enhanced hydrogen bonding strength in the saturated heterocycle.

The molecular orbital analysis demonstrates that the presence of nitrogen significantly affects the lipophilicity of the heterocyclic rings, as evidenced by the lower logarithm of partition coefficient values observed for both pyrrolidine and pyrrole compared to the corresponding carbocyclic analog cyclopentane. The solvent accessible surface area values for polar and nonpolar regions provide additional insights into the differential solvation behavior of these heterocyclic systems. The carbonyl functionality in pyrrolidine carboxylate derivatives introduces additional electronic effects through conjugation with the nitrogen lone pair, resulting in reduced basicity and altered conformational preferences.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies calculated for pyrrolidine derivatives consistently yield negative values, indicating enhanced molecular stability compared to many aromatic counterparts. The energy gap between these frontier molecular orbitals provides important information about the electronic excitation properties and potential reactivity patterns. Density functional theory calculations using the B3LYP method with standard 6-31G basis sets have been employed to correlate calculated geometrical parameters with experimental crystallographic data, demonstrating excellent agreement between theoretical predictions and experimental observations.

The three-dimensional coverage and molecular shape characteristics of pyrrolidine derivatives differ substantially from their aromatic analogs due to the non-planarity of the saturated five-membered ring. This phenomenon, termed pseudorotation, enables pyrrolidine-containing molecules to efficiently explore pharmacophore space through rapid interconversion between different conformational states. The sp³-hybridization at the ring carbon atoms contributes significantly to the stereochemistry of the molecule and increases the overall three-dimensional molecular complexity compared to planar aromatic systems.

Electronic Property Pyrrolidine Pyrrole Cyclopentane
Polar Surface Area 12.03 Ų 15.79 Ų 0.00 Ų
Basicity (pK_BHX) 2.59 0.15 Not applicable
LogP Value Lower Lower Higher
HOMO Energy Negative Negative Negative
Molecular Planarity Non-planar Planar Non-planar

The comparative molecular orbital analysis further reveals that the electron density distribution in pyrrolidine carboxylate derivatives is significantly influenced by the electronic properties of the ester protecting group. The tert-butyl ester functionality withdraws electron density from the nitrogen atom through inductive effects, resulting in reduced nucleophilicity and altered hydrogen bonding patterns compared to unprotected pyrrolidine. These electronic modifications have profound implications for the molecular recognition properties and conformational stability of the hybrid piperidine-pyrrolidine scaffold.

Properties

IUPAC Name

tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-6-12(10-17)16-7-4-11(15)5-8-16/h11-12H,4-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWHGGWSANLOKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401158995
Record name 1,1-Dimethylethyl 3-(4-amino-1-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-87-3
Record name 1,1-Dimethylethyl 3-(4-amino-1-piperidinyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885274-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(4-amino-1-piperidinyl)-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401158995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: The amino group is introduced via a substitution reaction using reagents such as ammonia or amines.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a similar cyclization reaction.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine or pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester has been investigated for its potential as a therapeutic agent in various diseases due to its structural similarity to known bioactive compounds. Its applications include:

  • Antidepressant Activity: Research indicates that compounds with a piperidine core can exhibit antidepressant effects. The structural features of this compound suggest it may interact with neurotransmitter systems involved in mood regulation .
  • CNS Disorders: The compound's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders such as anxiety and depression, potentially modulating neurotransmitter levels .

Drug Development

The compound serves as an intermediate in the synthesis of more complex molecules aimed at developing new pharmacological agents. Its derivatives may enhance bioactivity or selectivity against specific biological targets .

Proteomics Research

In proteomics, this compound is utilized for labeling and tagging proteins, which aids in the study of protein interactions and functions within biological systems. Its properties allow for effective binding to target proteins, facilitating analysis through mass spectrometry .

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry explored the antidepressant properties of piperidine derivatives. The findings indicated that modifications to the piperidine ring could enhance the efficacy of these compounds in animal models of depression. The study highlighted the potential of similar structures, including tert-butyl esters, in developing novel antidepressants .

Case Study 2: CNS Activity

Research conducted by Smith et al. (2023) demonstrated that compounds with amino-piperidine structures exhibited significant activity in models simulating anxiety disorders. The study used 3-(4-Amino-piperidin-1-yl)-pyrrolidine derivatives to assess their effects on anxiety-like behaviors in rodents, suggesting a pathway for further pharmacological development .

Mechanism of Action

The mechanism of action of 3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. (R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester ()
  • Structure: Contains a tosyl (p-toluenesulfonyl) group instead of the 4-amino-piperidine.
  • Key Differences: The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions, unlike the amino group in the target compound, which participates in hydrogen bonding . Reduced basicity compared to the amino-substituted analog, impacting solubility and reactivity in acidic environments.
B. 3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester ()
  • Structure: Features a methanesulfonyl-methyl-amino group on the pyrrolidine ring.
  • Key Differences: The sulfonamide group enhances metabolic stability and resistance to enzymatic degradation compared to the primary amine in the target compound .
C. 2-(4-Acetylbenzyl)pyrrolidine-1-carboxylic acid tert-butyl ester ()
  • Structure : Substituted with a bulky 4-acetylbenzyl group.
  • Higher lipophilicity, likely improving blood-brain barrier penetration but reducing aqueous solubility .
D. 3-[Methyl-(4-methyl-pyrimidin-2-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester ()
  • Structure: Contains a pyrimidine ring linked via a methylamino group.
  • Key Differences :
    • The pyrimidine moiety enables heteroaromatic interactions, useful in kinase inhibitor design.
    • Molecular weight (306.40 g/mol) is comparable to the target compound, but the pyrimidine increases planarity, altering binding conformations .
E. 4-[4-[6-Amino-5-[[(R)-1-(2,6-dichloro-3-fluorophenyl)ethyl]oxy]pyridin-3-yl]pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester ()
  • Structure : A complex derivative with pyrazole, pyridine, and halogenated aryl groups.
  • Key Differences: Designed for targeted therapy (e.g., kinase inhibition) with enhanced lipophilicity (MW 550.45 g/mol) due to halogen atoms . The amino group in this compound is part of a larger pharmacophore, contrasting with the simpler 4-amino-piperidine in the target compound.

Physicochemical Properties

Property Target Compound Tosyl Derivative () Sulfonamide () Pyrimidine Derivative ()
Molecular Weight (g/mol) ~305 (estimated) 355.42 306.40 306.40
Polarity High (due to -NH2) Moderate (tosyl group) Moderate (sulfonamide) Moderate (pyrimidine)
Solubility Likely hydrophilic Low in water Moderate in DMSO Low in water
Synthetic Utility Amine for further derivatization Tosyl as leaving group Sulfonamide stability Heterocyclic scaffold

Biological Activity

3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine and pyrrolidine moiety, contributing to its interaction with various biological targets.

  • Molecular Formula : C14H27N3O2
  • Molecular Weight : 269.38 g/mol
  • CAS Number : 885274-87-3

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes within the body. Studies have shown that compounds with similar structures can modulate signaling pathways involved in cancer cell invasion and proliferation. For example, related piperidinone compounds have demonstrated binding affinities to urokinase receptors, which are implicated in cancer metastasis .

Biological Activity Overview

The biological activities of this compound include:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and pancreatic cancer cells. For instance, certain analogs showed significant cytotoxicity against MDA-MB-231 cells, a breast cancer model .
  • Cell Invasion and Migration : The compound has been noted for its potential to inhibit cell invasion and migration, which are critical processes in cancer metastasis. This suggests that it might serve as a therapeutic agent in preventing cancer spread .

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • In Vitro Studies : A study evaluated the effects of pyrrolidinone and piperidinone derivatives on cancer cell lines. The findings indicated that while some compounds inhibited cell proliferation effectively, others showed no cytotoxic effects even at high concentrations .
  • Mechanistic Insights : Research involving structure-based pharmacophore analysis revealed distinct binding modes for various derivatives, suggesting that modifications in the chemical structure could lead to different biological outcomes. For instance, certain compounds affected signaling pathways such as ERK phosphorylation differently from others .
  • Comparative Analysis : In a comparative study of related compounds, it was found that structural variations significantly influenced their biological activity profiles. Compounds with specific functional groups exhibited enhanced inhibition of gelatinase activity (MMP-9), which is associated with tumor invasion .

Data Table: Biological Activity Summary

Activity Type Description Reference
Cancer Cell ProliferationSignificant inhibition observed in MDA-MB-231 cells
Cell InvasionInhibition noted; potential therapeutic implications
Signaling PathwaysDifferential effects on ERK phosphorylation

Q & A

Basic: What are the common synthetic routes for preparing 3-(4-amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester?

Answer:
The compound is typically synthesized via multi-step functionalization of the piperidine-pyrrolidine core. A general approach involves:

  • Step 1: Boc-protection of the piperidine amine group using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) to stabilize the amine during subsequent reactions .
  • Step 2: Coupling the Boc-protected piperidine with a pyrrolidine derivative via nucleophilic substitution or amide bond formation, often catalyzed by DMAP or other coupling agents .
  • Step 3: Deprotection of the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the free amine, followed by purification via column chromatography or recrystallization .
    Key Tools: NMR and HPLC for monitoring reaction progress and purity verification .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage: Store in a tightly sealed container at 2–8°C in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis of the tert-butyl ester group .
  • Handling: Use PPE including nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of dust .
  • Stability Tests: Monitor degradation via periodic HPLC analysis; instability may manifest as peak splitting or new impurity peaks .

Advanced: How can computational methods optimize reaction conditions for stereoselective synthesis?

Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and predict enantiomeric excess. For example, chiral phase-transfer catalysts (e.g., Cinchona alkaloids) can be simulated to identify optimal steric and electronic configurations .
  • Machine Learning: Train models on existing reaction datasets (e.g., reaction temperature, solvent polarity) to predict yields and selectivity. ICReDD’s integrated computational-experimental workflows exemplify this approach .
  • Case Study: highlights enantioselective alkylation using chiral catalysts, achieving >90% ee under phase-transfer conditions .

Advanced: How to resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Answer:

  • Experimental Validation: Reproduce measurements using standardized protocols (e.g., USP methods for solubility). For instance, calculates solubility as 3.5E-5 g/L at 25°C via ACD/Labs software, which should be cross-checked with shake-flask experiments .
  • Data Harmonization: Compare results across peer-reviewed studies and prioritize data from methods with detailed experimental conditions (e.g., DSC for melting points in vs. conflicting reports) .
  • Computational Predictions: Use tools like COSMO-RS to estimate solubility parameters when empirical data is scarce or inconsistent .

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:

  • 1H/13C NMR: Assign peaks for the tert-butyl group (δ ~1.4 ppm for 9H singlet) and pyrrolidine/piperidine protons (δ 2.5–3.5 ppm for N-CH2 groups) .
  • FT-IR: Confirm carbamate C=O stretching at ~1680–1720 cm⁻¹ and NH stretches (if deprotected) at ~3300 cm⁻¹ .
  • Mass Spectrometry: ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ for C14H27N3O2: 282.21 g/mol) .

Advanced: What strategies mitigate side reactions during Boc deprotection?

Answer:

  • Acid Selection: Use TFA instead of HCl for milder deprotection, reducing risks of ester group hydrolysis .
  • Temperature Control: Perform reactions at 0°C to slow down competing pathways (e.g., tert-butyl carbocation formation) .
  • Scavenger Addition: Add 1,2-ethanedithiol to trap free radicals or carbocations, improving yield .
    Validation: Monitor by TLC or LC-MS to detect intermediates and byproducts .

Basic: What are the regulatory considerations for transporting this compound?

Answer:

  • Classification: Not classified under GHS ( ), but comply with general lab chemical regulations (e.g., OSHA Hazard Communication Standard) .
  • Documentation: Include SDS with toxicity data (e.g., acute oral/dermal toxicity Category 4 per ) and emergency contact info .
  • Packaging: Use UN-certified containers with secondary containment to prevent leaks during transit .

Advanced: How to design a scalable purification protocol for high-throughput applications?

Answer:

  • Chromatography Optimization: Screen solvents (e.g., heptane/ethyl acetate gradients) on a small scale using automated flash systems, then scale to preparative HPLC .
  • Crystallization: Identify optimal solvent pairs (e.g., dichloromethane/pentane) via polymorph screening to enhance yield and purity .
  • Case Study: demonstrates multi-gram synthesis of analogous piperazine derivatives using recrystallization in ethanol/water .

Advanced: How to address discrepancies in toxicity data for risk assessment?

Answer:

  • Tiered Testing: Conduct in vitro assays (e.g., Ames test for mutagenicity) if in vivo data is absent (as in ) .
  • Read-Across Methods: Use QSAR models to predict toxicity based on structurally similar compounds (e.g., piperidine derivatives in ) .
  • Literature Synthesis: Cross-reference databases like PubChem and ToxNet to fill data gaps .

Basic: What are the recommended controls for ensuring reproducibility in coupling reactions?

Answer:

  • Negative Controls: Run reactions without coupling agents (e.g., DMAP) to confirm no spontaneous amide formation .
  • Internal Standards: Add a known quantity of deuterated analog to quantify yield via NMR .
  • Reagent Purity: Use freshly distilled triethylamine and anhydrous solvents to avoid moisture-induced side reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
3-(4-Amino-piperidin-1-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester

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